molecular formula C6H10O3 B6162797 (2S)-2-cyclobutyl-2-hydroxyacetic acid CAS No. 851866-88-1

(2S)-2-cyclobutyl-2-hydroxyacetic acid

Cat. No.: B6162797
CAS No.: 851866-88-1
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-cyclobutyl-2-hydroxyacetic acid is an organic compound characterized by a cyclobutyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclobutyl-2-hydroxyacetic acid typically involves the use of cyclobutyl derivatives and hydroxyacetic acid precursors. One common method is the reaction of cyclobutyl bromide with sodium hydroxide to form cyclobutanol, which is then oxidized to cyclobutanone. The cyclobutanone is subsequently reacted with a suitable reagent, such as sodium cyanide, to form the corresponding nitrile, which is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-cyclobutyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance and hydrophobic interactions, which can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylacetic acid: Similar in structure but lacks the hydroxy group.

    Cyclobutanol: Contains a cyclobutyl group with a hydroxy group but lacks the acetic acid moiety.

    Cyclobutylamine: Contains a cyclobutyl group with an amine group instead of a hydroxyacetic acid moiety.

Uniqueness

(2S)-2-cyclobutyl-2-hydroxyacetic acid is unique due to the presence of both a cyclobutyl group and a hydroxyacetic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

851866-88-1

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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